![molecular formula C17H23NO3 B027398 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone CAS No. 107419-07-8](/img/structure/B27398.png)
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone, also known as PMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine, biology, and chemistry. PMK is a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, and is also used in the production of fragrances and flavors.
Mécanisme D'action
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's mechanism of action is not fully understood, but it is believed to act as a precursor to the synthesis of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in regulating mood, behavior, and cognitive function.
Effets Biochimiques Et Physiologiques
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to increased feelings of happiness, pleasure, and euphoria. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has also been shown to have analgesic properties, reducing pain and discomfort in various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's advantages for lab experiments include its relatively simple synthesis method, its wide range of potential applications, and its ability to act as a precursor to the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for careful handling and storage due to its flammability and potential health hazards.
Orientations Futures
For research on 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone include further exploration of its potential applications in the fields of medicine, biology, and chemistry. Research could focus on the development of new pharmaceuticals and organic compounds, as well as the investigation of 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's potential therapeutic effects in various conditions. Additionally, research could focus on the development of safer and more efficient synthesis methods for 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone and its derivatives.
Méthodes De Synthèse
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone can be synthesized through the oxidation of safrole, a natural organic compound found in various plants such as sassafras and camphor. The oxidation process involves the use of various reagents, including potassium permanganate, sulfuric acid, and acetone. The process yields 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone as a yellowish oil with a distinctive odor.
Applications De Recherche Scientifique
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, which is used in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone is also used in the production of fragrances and flavors, as well as in the synthesis of other organic compounds.
Propriétés
Numéro CAS |
107419-07-8 |
|---|---|
Nom du produit |
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone |
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3 |
Clé InChI |
UHZAKWBTNFQWFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
SMILES canonique |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



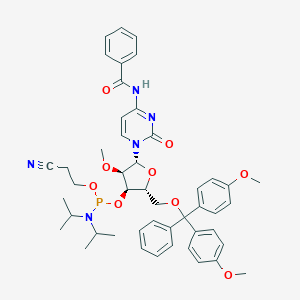
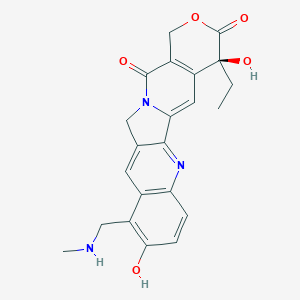
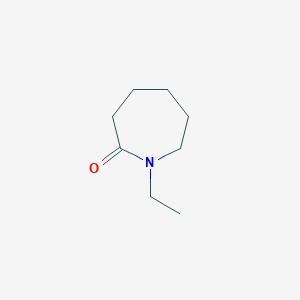
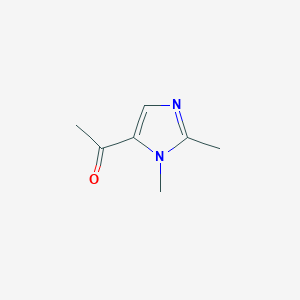
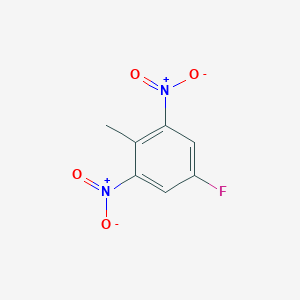
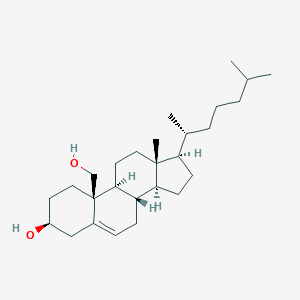
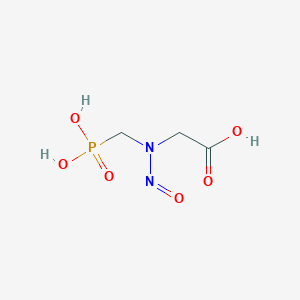
![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)
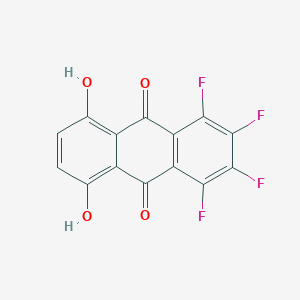
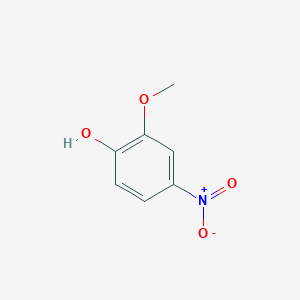
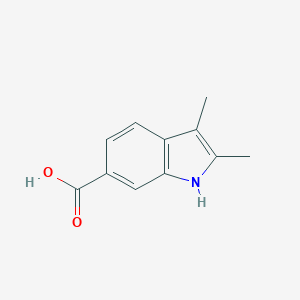
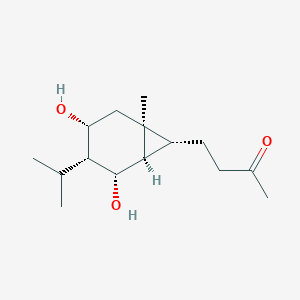
![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)